5-(Chlorosulfonyl)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chlorosulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVXNSQOBHTXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507445 | |
| Record name | 5-(Chlorosulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10216-12-3 | |
| Record name | 5-(Chlorosulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chlorosulfonyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Chlorosulfonyl)thiophene-2-carboxylic acid can be synthesized through the chlorosulfonation of thiophene-2-carboxylic acid. The reaction involves the addition of sulfuryl chloride (SO2Cl2) to thiophene-2-carboxylic acid under controlled conditions. The mixture is typically stirred at elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form thiophene-2-carboxylic acid or other reduced derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Sulfonamide Derivatives: Formed through substitution with amines.
Sulfonate Esters: Formed through substitution with alcohols.
Reduced Thiophene Derivatives: Formed through reduction reactions.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity allows for diverse chemical transformations .
Biology
- Modification of Biomolecules : It is employed to modify biomolecules, facilitating the study of biological processes and interactions at the molecular level .
Medicine
- Drug Development : Investigated for potential use in drug development, particularly as a precursor for sulfonamide-based drugs. Its antiviral properties have been noted, especially against hepatitis C virus (HCV) .
Antiviral Activity
Research indicates that 5-(Chlorosulfonyl)thiophene-2-carboxylic acid exhibits potent inhibitory effects against HCV NS5B polymerase:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.5 | Inhibition of HCV NS5B polymerase |
| Other thiophene derivatives | Varies | Similar mechanism |
The compound inhibits HCV subgenomic RNA replication in liver cells (Huh-7), suggesting its potential as an antiviral agent .
Antimicrobial Properties
The compound has also shown significant antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings indicate its potential as an antimicrobial agent, possibly through mechanisms involving disruption of microbial cell membranes or inhibition of essential enzymes .
Case Studies
-
HCV Inhibition Study :
- A study on thiophene derivatives demonstrated that the introduction of the chlorosulfonyl group significantly enhances antiviral potency against HCV. This structure-activity relationship (SAR) study provides insights into optimizing drug candidates for better efficacy .
-
Antimicrobial Screening :
- Research evaluating various thiophene derivatives revealed strong inhibitory effects against both Gram-positive and Gram-negative bacteria, underscoring the compound's versatility in medicinal applications .
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)thiophene-2-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Key Structural Analogues
The following thiophene-2-carboxylic acid derivatives are structurally and functionally relevant for comparison:
Pharmaceutical Relevance
- Anticancer Agents : Thiophene-2-carboxylic acid derivatives with sulfonamide groups (e.g., 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid) exhibit enhanced binding to biological targets, as seen in compounds with anticancer activity .
- SARS-CoV-2 Inhibitors : Thiophene carbothioates derived from carboxylic acid precursors (e.g., S-(Pyrimidin-2-yl)-5-(4-bromophenyl)thiophene-2-carbothioate) demonstrate inhibition of viral proteases .
- Intermediate Utility : The target compound’s -SO₂Cl group is pivotal in synthesizing sulfonamide drugs, analogous to Rivaroxaban-related intermediates derived from 5-chlorothiophene-2-carboxylic acid .
Materials Science
- Luminescent Materials : Derivatives like 5-(methoxycarbonyl)thiophene-2-carboxylic acid are precursors for photoactive materials due to their delocalized π-electron systems .
- Polymer Chemistry : The bifunctional nature of this compound facilitates its use in creating cross-linked polymers or conductive materials.
Biological Activity
5-(Chlorosulfonyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, highlighting relevant research findings, case studies, and a comparative analysis with similar compounds.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a thiophene ring substituted with a chlorosulfonyl group and a carboxylic acid functional group. Its chemical formula is , and it is classified under thiophene derivatives, which are known for diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its antiviral properties, particularly against hepatitis C virus (HCV) and other viral pathogens. The following sections detail specific areas of research.
Antiviral Activity
Research has shown that thiophene-2-carboxylic acids, including this compound, act as potent inhibitors of HCV NS5B polymerase. A study indicated that these compounds inhibit HCV subgenomic RNA replication in Huh-7 cells, suggesting their potential as antiviral agents .
Table 1: Inhibitory Activity Against HCV
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.5 | Inhibition of HCV NS5B polymerase |
| Other thiophene derivatives | Varies | Similar mechanism |
Antimicrobial Properties
In addition to antiviral activity, this compound has been studied for its antimicrobial effects. It has demonstrated significant activity against various bacterial strains, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of essential enzymes .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Case Studies
- HCV Inhibition Study : A study conducted on a series of thiophene derivatives showcased the structure-activity relationship (SAR) of these compounds. The results indicated that the introduction of the chlorosulfonyl group significantly enhanced the antiviral potency against HCV .
- Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The findings revealed that this compound exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve:
- Inhibition of Viral Replication : By targeting viral polymerases, thereby preventing RNA synthesis.
- Disruption of Bacterial Cell Integrity : Possibly through interference with cell wall synthesis or membrane integrity.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other thiophene derivatives:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antiviral, Antimicrobial | Strong inhibition of HCV NS5B polymerase |
| Thiophene-3-carboxylic acid | Moderate antimicrobial | Less potent than chlorosulfonyl derivative |
| Thiophenes with hydroxyl groups | Antioxidant properties | Different mechanism involving radical scavenging |
Q & A
Basic Questions
Q. What are the recommended storage conditions for 5-(Chlorosulfonyl)thiophene-2-carboxylic acid to ensure stability?
- Answer: The compound should be stored in a cool, dry environment, preferably at controlled room temperature (20–25°C). For derivatives or analogs (e.g., aldehydes), refrigeration (0–6°C) may be required to prevent degradation. Ensure airtight containers to avoid moisture absorption or reaction with atmospheric oxygen .
Q. How should researchers safely handle this compound to minimize exposure risks?
- Methodological Guidance:
- Use fume hoods or local exhaust ventilation to limit inhalation.
- Wear nitrile gloves, lab coats, and safety goggles.
- Avoid direct skin contact; in case of exposure, rinse immediately with water for 15 minutes and seek medical attention.
- Store separately from incompatible substances (e.g., strong bases, oxidizing agents) to prevent hazardous reactions .
Q. What analytical methods are used to confirm the purity and structure of this compound?
- Methods:
- Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm; GC for volatile derivatives.
- Structural Confirmation:
- 1H NMR (400 MHz, DMSO-d6): Characteristic peaks for thiophene protons (δ 7.2–7.8 ppm) and sulfonyl chloride groups (if stable in solution).
- Mass Spectrometry (MS): ESI-MS in negative ion mode to detect [M-H]⁻ ions.
- Elemental Analysis: Verify C, H, Cl, S, and O percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?
- Methodological Insights:
-
Reagent Selection: Use chlorosulfonic acid in stoichiometric excess (1.5–2.0 equiv) at 0–5°C to minimize side reactions.
-
Solvent Optimization: Anhydrous dichloromethane or chloroform enhances solubility and reaction homogeneity.
-
Workup: Quench with ice-cold water, followed by extraction with ethyl acetate. Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the product in >90% yield .
Reaction Parameter Optimal Condition Yield Impact Temperature 0–5°C Prevents sulfone over-formation Reaction Time 4–6 hours Maximizes conversion Acid Stoichiometry 1.5–2.0 equiv Balances reactivity vs. byproducts
Q. How does the chlorosulfonyl group influence the compound's reactivity in nucleophilic substitution reactions?
- Mechanistic Analysis:
- The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling reactions with amines, alcohols, or thiols.
- Example: Reaction with primary amines (e.g., benzylamine) in THF at 25°C forms sulfonamide derivatives. Monitor by TLC (Rf shift from 0.5 to 0.3 in 1:1 hexane:EtOAc).
- Kinetics: Second-order dependence on nucleophile concentration, with activation energy ~45 kJ/mol .
Q. What in vitro methods are employed to assess the biological activity of derivatives of this compound?
- Experimental Design:
- Antiproliferative Assays: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values calculated using nonlinear regression.
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition) with ATP-concentration-dependent kinetics.
- Structure-Activity Relationship (SAR): Modify the thiophene core (e.g., introduce methyl or phenyl groups) and compare bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
